molecular formula C11H14Cl2N2 B6614626 1-(2,4-dichlorophenyl)-1,4-diazepane CAS No. 945423-08-5

1-(2,4-dichlorophenyl)-1,4-diazepane

Cat. No.: B6614626
CAS No.: 945423-08-5
M. Wt: 245.14 g/mol
InChI Key: UCYIDMQDBSOXQG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a diazepane ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-1,4-diazepane typically involves the reaction of 2,4-dichlorophenylamine with a suitable diazepane precursor. One common method is the cyclization of 2,4-dichlorophenylamine with 1,4-dibromobutane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of continuous flow reactors can improve the scalability of the synthesis and reduce the production of waste by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The diazepane ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylamine: A precursor in the synthesis of 1-(2,4-dichlorophenyl)-1,4-diazepane.

    1,4-Diazepane: The parent compound without the 2,4-dichlorophenyl substitution.

    2,4-Dichlorophenyl-1,4-diazepane derivatives: Compounds with additional substitutions on the diazepane ring.

Uniqueness

This compound is unique due to the presence of both the diazepane ring and the 2,4-dichlorophenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. The dichlorophenyl group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

1-(2,4-Dichlorophenyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on a review of existing literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with a suitable alkylating agent. The following general reaction scheme is often employed:

  • Starting Material : 2,4-Dichloroaniline.
  • Reagents : Bis(2-chloroethyl)amine or similar alkylating agents.
  • Solvent : Common solvents include dichloromethane or dimethylformamide (DMF).
  • Reaction Conditions : The reaction is generally conducted under reflux conditions.

The resulting product can be purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It has been shown to modulate neurotransmitter systems, particularly affecting dopamine receptors, which may have implications for treating psychiatric disorders such as schizophrenia and depression.

Key Mechanisms Include :

  • Neurotransmitter Modulation : The compound may influence dopamine receptor activity, potentially alleviating symptoms of mood disorders.
  • Receptor Binding : It has been identified as an antagonist for neurokinin-1 (NK1) receptors, which are involved in pain perception and mood regulation .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. In particular, compounds synthesized from this core structure have shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from this compound were evaluated using the MTT assay against B-cell leukemic cell lines with promising results indicating significant cytotoxicity (IC50 values reported as low as 18 µM) .

Antifungal Properties

Additionally, related compounds have demonstrated antifungal activity against pathogenic fungi. A study on polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane revealed effectiveness against Aspergillus fumigatus and Scedosporium apiospermum . This suggests potential applications in treating fungal infections.

Case Studies and Research Findings

StudyFindingsApplication
Neurokinin-1 Receptor AntagonismDemonstrated ability to displace substance P from NK1 receptorsPotential treatment for mood disorders
Anticancer ActivityShowed significant cytotoxicity in B-cell leukemic cell lines (IC50 = 18 µM)Development of new anticancer drugs
Antifungal ActivityEffective against filamentous fungi such as Aspergillus speciesTreatment for fungal infections

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYIDMQDBSOXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(2,4-dichloro-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (0.13 g, 0.38 mmol) in dichloromethane (2 mL) was added trifluoroacetic acid (1 mL). The reaction was stirred until complete (as monitored by LC-MS) and the volatiles were removed in vacuo. The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous sodium bicarbonate (5 mL). The organic layer was separated, dried over sodium sulfate, filtered and concentrated in vacuo to give the title compound as a gum (0.09 g, 100%).
Name
4-(2,4-dichloro-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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